molecular formula C20H22ClN3OS B12947796 1-(2-chloro-10H-phenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one

1-(2-chloro-10H-phenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B12947796
M. Wt: 387.9 g/mol
InChI Key: POTWBOICYBGNOO-UHFFFAOYSA-N
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Description

This compound is a phenothiazine derivative featuring a 2-chloro substitution on the phenothiazine core and a 4-methylpiperazine moiety linked via a propan-1-one chain. Phenothiazines are historically significant in medicinal chemistry, particularly as antipsychotics, though structural modifications can drastically alter pharmacological profiles.

Properties

Molecular Formula

C20H22ClN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C20H22ClN3OS/c1-22-10-12-23(13-11-22)9-8-20(25)24-16-4-2-3-5-18(16)26-19-7-6-15(21)14-17(19)24/h2-7,14H,8-13H2,1H3

InChI Key

POTWBOICYBGNOO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

Structural Analogues with Modified Piperazine/Amine Substituents

  • 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one (Compound 16) Structural Difference: Replaces 4-methylpiperazine with 4-(4-methoxyphenyl)piperazine. Synthesis yield (18%) suggests challenges in introducing bulky arylpiperazine groups . Pharmacological Relevance: Likely reduced CNS penetration compared to the target compound due to increased polarity from the methoxyphenyl group.
  • Perphenazine (2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol) Structural Difference: Ethanol-substituted piperazine instead of 4-methylpiperazine; propyl linker instead of propan-1-one. Impact: The hydroxyl group enhances solubility but reduces blood-brain barrier permeability. Clinically used as an antipsychotic, indicating the target compound’s propan-1-one chain may offer improved bioavailability .
  • Mornidine (1-[3-(2-Chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide) Structural Difference: Piperidine-4-carboxamide replaces 4-methylpiperazine; propyl linker. The absence of a ketone linker may reduce metabolic stability .

Analogues with Alternative Linkers or Salt Forms

  • Maleate Salt Derivatives (e.g., Cas No. 108670-13-9) Structural Difference: But-2-enedioic acid salt of a similar phenothiazine-propan-1-one derivative. Impact: Salt formation improves aqueous solubility and dissolution rates, critical for oral administration. The target compound’s free base form may require formulation adjustments for optimal bioavailability .
  • 3-(2-Chloro-10H-Phenothiazin-10-yl)-N,N-dimethyl-1-propanamine Structural Difference: Dimethylamine substituent instead of 4-methylpiperazine; shorter propyl chain. Impact: The tertiary amine may enhance CNS activity but reduce selectivity due to higher lipophilicity. The target compound’s methylpiperazine likely offers a more balanced pharmacokinetic profile .

Pharmacological and Physicochemical Properties

Property Target Compound Perphenazine Compound 16 Mornidine
Lipophilicity (LogP) High (chloro + methylpiperazine) Moderate (ethanol group) Moderate (methoxyphenyl) High (carboxamide)
Solubility Low (free base) Moderate (salt forms) Low Low
Receptor Affinity Dopamine D2, 5-HT2A (predicted) D2, 5-HT2A Unknown Anti-emetic (histamine?)
Synthetic Yield Not reported N/A 18% Not reported

Key Research Findings

  • Synthetic Challenges : The introduction of 4-methylpiperazine in the target compound may require optimized coupling conditions, as seen in low yields for analogous arylpiperazine derivatives .
  • Pharmacological Potential: Structural similarities to Perphenazine suggest antipsychotic activity, but the propan-1-one linker could reduce extrapyramidal side effects by modulating receptor binding kinetics .
  • Safety Profile: Unlike flavouring agents like hesperetin derivatives (Nos.

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